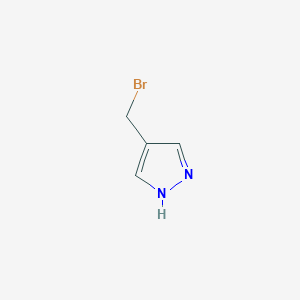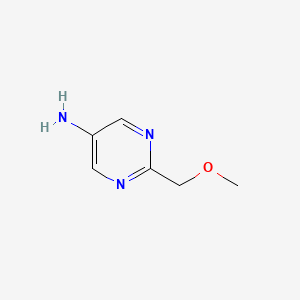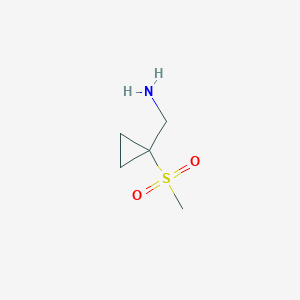
Pyridine, 2,6-bis(3,4-dihydro-2H-pyrrol-5-yl)-
Descripción general
Descripción
Pyridine, 2,6-bis(3,4-dihydro-2H-pyrrol-5-yl)-: is a heterocyclic compound that features a pyridine ring substituted with two 3,4-dihydro-2H-pyrrol-5-yl groups at the 2 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,6-bis(3,4-dihydro-2H-pyrrol-5-yl)- can be achieved through a multi-step process. One common method involves the dimerization of 2-pyridinecarboxaldehyde with 2-aminomethylpyridine under specific reaction conditions . This reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for Pyridine, 2,6-bis(3,4-dihydro-2H-pyrrol-5-yl)- are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, optimization of reaction conditions for maximum yield, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Pyridine, 2,6-bis(3,4-dihydro-2H-pyrrol-5-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the pyridine ring can be substituted with different nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated pyrrolidine rings.
Aplicaciones Científicas De Investigación
Pyridine, 2,6-bis(3,4-dihydro-2H-pyrrol-5-yl)- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism by which Pyridine, 2,6-bis(3,4-dihydro-2H-pyrrol-5-yl)- exerts its effects involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, forming stable complexes that can participate in catalytic cycles. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with biological molecules, potentially affecting biochemical pathways .
Comparación Con Compuestos Similares
Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-: Similar structure but with different substitution pattern.
2,6-bis(1,2,3-triazol-4-yl)pyridine: Features triazole groups instead of pyrrolidine rings.
Uniqueness: Pyridine, 2,6-bis(3,4-dihydro-2H-pyrrol-5-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in coordination chemistry and materials science .
Propiedades
IUPAC Name |
2,6-bis(3,4-dihydro-2H-pyrrol-5-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-4-12(10-6-2-8-14-10)16-13(5-1)11-7-3-9-15-11/h1,4-5H,2-3,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWQGZJSNFZCIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=NC(=CC=C2)C3=NCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[2,2'-Bipyridin]-5-amine dihydrochloride](/img/structure/B3225236.png)
![4,7-Bis[4-(2-ethylhexyl)-5-bromo-2-thienyl]-2,1,3-benzothiadiazole](/img/structure/B3225246.png)




